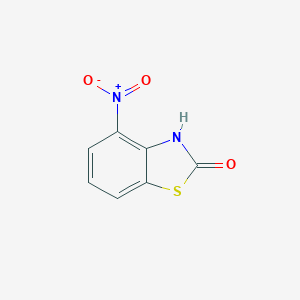

2(3H)-Benzothiazolone,4-nitro-(9CI)

Description

BenchChem offers high-quality 2(3H)-Benzothiazolone,4-nitro-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzothiazolone,4-nitro-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWPBZOQMMWEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 2(3H)-benzothiazolone,4-nitro-(9CI)

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is present in numerous FDA-approved drugs and is a cornerstone in the development of new therapeutic agents.[1] The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and biological activity, often enhancing its cytotoxic effects against cancer cells and its antimicrobial properties.[2] This guide provides a comprehensive technical overview of a specific nitro-substituted benzothiazole derivative: 2(3H)-benzothiazolone, 4-nitro-(9CI).

This document will delve into the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and the known and potential biological activities of this compound, providing researchers, scientists, and drug development professionals with a detailed resource.

Chemical Structure and Physicochemical Properties

The chemical structure of 2(3H)-benzothiazolone, 4-nitro- is characterized by a benzothiazolone core with a nitro group substituted at the 4-position of the benzene ring. The presence of the electron-withdrawing nitro group is expected to influence the molecule's reactivity and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₃S | N/A |

| Molecular Weight | 196.18 g/mol | N/A |

| IUPAC Name | 4-Nitro-1,3-benzothiazol-2(3H)-one | N/A |

| Appearance | Expected to be a solid | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge on similar compounds |

Synthesis of 2(3H)-Benzothiazolone, 4-nitro-

Another approach could be the nitration of the parent 2(3H)-benzothiazolone. However, this may lead to a mixture of isomers, requiring subsequent separation.

A general workflow for the synthesis of benzothiazole derivatives is depicted below:

Caption: A generalized synthetic workflow for nitro-substituted benzothiazolones.

Spectroscopic Characterization

Detailed spectroscopic data specifically for 2(3H)-benzothiazolone, 4-nitro- is not available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The electron-withdrawing nitro group at the 4-position will influence the chemical shifts of the adjacent protons on the benzene ring, likely causing them to appear at a lower field (higher ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the thiazolone ring is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the benzene ring will also show characteristic shifts influenced by the nitro and thiazolone moieties.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: Around 3200-3400 cm⁻¹

-

C=O stretch (amide): Around 1700 cm⁻¹[1]

-

N-O asymmetric stretch (nitro group): Around 1550-1475 cm⁻¹[4]

-

N-O symmetric stretch (nitro group): Around 1360-1290 cm⁻¹[4]

-

C-S stretch: Around 700-800 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazolone ring.

Reactivity and Chemical Properties

The chemical reactivity of 2(3H)-benzothiazolone, 4-nitro- is largely dictated by the benzothiazolone core and the nitro substituent. The lactam (cyclic amide) functionality in the thiazolone ring can undergo hydrolysis under acidic or basic conditions. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Biological Activity and Potential Applications

While specific biological studies on 2(3H)-benzothiazolone, 4-nitro- are limited, the broader class of nitro-substituted benzothiazoles has demonstrated significant cytotoxic and antimicrobial activities.[2]

Antimicrobial Activity

Many benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[1][5] The presence of a nitro group can enhance this activity. It is plausible that 2(3H)-benzothiazolone, 4-nitro- could possess similar properties.

Anticancer Potential

The cytotoxicity of nitrobenzothiazole derivatives against various cancer cell lines is well-documented.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2] For instance, some benzothiazole derivatives have been shown to inhibit protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

The general workflow for assessing the cytotoxicity of such compounds is illustrated below:

Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.

Conclusion

2(3H)-benzothiazolone, 4-nitro-(9CI) is a member of the pharmacologically significant benzothiazole family. While specific experimental data for this particular isomer is scarce in publicly available literature, its structural features suggest potential for interesting biological activities, particularly as an antimicrobial or anticancer agent. Further research is warranted to synthesize and characterize this compound fully and to explore its therapeutic potential. This guide provides a foundational understanding based on the established chemistry and biology of related benzothiazole derivatives, serving as a valuable resource for researchers initiating studies on this compound.

References

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. Available from: [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available from: [Link]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC - NIH. Available from: [Link]

-

New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. PMC. Available from: [Link]

-

Synthesis of 4-Triazolylamino- and 4-Benzothiazolylamino-3-nitro-2H-[1]-Benzopyran-2-ones and their Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Neat reaction technology for the synthesis of 4-oxo-thiazolidines derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized 4-thiazolidinones. Academia.edu. Available from: [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

-

Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Available from: [Link]

-

Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. JOCPR. Available from: [Link]

-

2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. PMC. Available from: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available from: [Link]

-

2-Methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3-benzothiazole - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available from: [Link]

-

A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Available from: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available from: [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Available from: [Link]

-

Full article: Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system. Taylor & Francis. Available from: [Link]

- US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google Patents.

-

IR: nitro groups. Available from: [Link]

-

Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

Synthesis, Characterization and Antifungal Activity of 3-Substituted Triazipino [3,4-b][1][6] Benzothiazole. JOCPR. Available from: [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. Available from: [Link]

-

2(3H)-Benzothiazolone. the NIST WebBook. Available from: [Link]

-

Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]

Sources

- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preliminary Pharmacological Screening of 4-nitro-2(3H)-benzothiazolone

This guide provides a detailed framework for the initial pharmacological evaluation of 4-nitro-2(3H)-benzothiazolone, a member of the versatile benzothiazole class of heterocyclic compounds. Benzothiazoles are recognized for their wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically applicable approach to screening this promising compound.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives represent a privileged scaffold in drug development, exhibiting a remarkable array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[2][3][4][5][6][7] The fused benzene and thiazole rings create a unique bicyclic system that can interact with various biological targets. The introduction of a nitro group at the 4-position of the 2(3H)-benzothiazolone core is a strategic modification intended to modulate the compound's electronic properties and, consequently, its biological activity. Preliminary screening is therefore essential to elucidate the therapeutic potential of 4-nitro-2(3H)-benzothiazolone and to guide further development.

Synthesis of the Core Scaffold

While this guide focuses on pharmacological screening, a brief overview of the synthesis of the 2(3H)-benzothiazolone core provides essential context. The synthesis of 2(3H)-benzothiazolones can be achieved through several established routes, often starting from readily available precursors like o-aminophenols. A common approach involves the reaction of o-aminophenol with a carbonylating agent. For the specific synthesis of 4-nitro-2(3H)-benzothiazolone, a nitration step on the benzothiazolone core would be a logical synthetic step.

A general synthetic workflow for related benzothiazolones is depicted below.

Caption: General synthetic workflow for 4-nitro-2(3H)-benzothiazolone.

Preliminary Pharmacological Screening Cascade

Given the broad biological activities of benzothiazole derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic avenues for 4-nitro-2(3H)-benzothiazolone. This cascade will encompass in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Screening

Benzothiazole derivatives have shown significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][2][3][8][9]

This assay provides a quantitative measure of cell viability and proliferation.

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-nitro-2(3H)-benzothiazolone in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value using a dose-response curve.

-

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] |

| HepG2 (Liver Cancer) | [Insert Value] |

| MCF-10A (Non-cancerous) | [Insert Value] |

Antimicrobial Activity Screening

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[10][11][12][13][14]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight.

-

Dilute the microbial cultures to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of 4-nitro-2(3H)-benzothiazolone in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

-

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | [Insert Value] |

| Escherichia coli (Gram-negative) | [Insert Value] |

| Candida albicans (Fungus) | [Insert Value] |

Anti-inflammatory Activity Screening

Several benzothiazole derivatives have been reported to possess anti-inflammatory properties.[4][7][15][16][17]

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.[17]

-

Reagent Preparation:

-

Prepare a solution of lipoxygenase enzyme in a suitable buffer.

-

Prepare a solution of the substrate, linoleic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound (4-nitro-2(3H)-benzothiazolone) at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (linoleic acid).

-

Measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of the hydroperoxide product.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LOX activity for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value.

-

| Compound | IC50 (µM) |

| 4-nitro-2(3H)-benzothiazolone | [Insert Value] |

| Indomethacin (Reference) | [Insert Value] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the preliminary pharmacological screening of 4-nitro-2(3H)-benzothiazolone.

Caption: Preliminary pharmacological screening workflow.

Conclusion and Future Directions

The preliminary pharmacological screening outlined in this guide provides a robust and efficient strategy for evaluating the therapeutic potential of 4-nitro-2(3H)-benzothiazolone. The results from these initial in vitro assays will be instrumental in identifying the most promising biological activities of the compound. Positive hits in any of these screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in relevant animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling to assess its drug-like properties.[18][19][20] This systematic approach ensures a data-driven progression in the drug discovery and development process.

References

- Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2025). Ovid.

- Recent insights into antibacterial potential of benzothiazole derivatives. PMC.

- Catalano, A., et al. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Pharmaceuticals.

- Benzothiazole derivatives as anticancer agents. PMC.

- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research.

- Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). European Journal of Medicinal Chemistry.

- A review on anticancer potentials of benzothiazole derivatives. Semantic Scholar.

- Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research.

- Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. (2022). CVR College of Engineering.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS One.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). MDPI.

- Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PMC.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). RSC Publishing.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research.

- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). MDPI.

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.

- Synthesis and pharmacological screening of some substituted benzothiazole derivatives of thioquinazolinone. (2025). ResearchGate.

-

Synthesis of 4-Triazolylamino- and 4-Benzothiazolylamino-3-nitro-2H-[1]-Benzopyran-2-ones and their Antimicrobial Activity. (2025). ResearchGate. Available at:

- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2023). ACS Omega.

- An effective one pot synthesis of 3, 4-dihydro-8-nitro-2H-1, 2, 4-triazino[3,4-b] benzothiazole-3,4-dione and its derivatives. (2017). Asian Journal of Research in Chemistry.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2024). Request PDF.

- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). Mini Reviews in Medicinal Chemistry.

- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025). International Journal of Pharmaceutical Research and Applications.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). MDPI.

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). Journal of Young Pharmacists.

- New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. (2021). PMC.

- Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide. Benchchem.

Sources

- 1. ovid.com [ovid.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 5. ijper.org [ijper.org]

- 6. scilit.com [scilit.com]

- 7. jocpr.com [jocpr.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. cvr.ac.in [cvr.ac.in]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2(3H)-Benzothiazolone, 4-nitro- (9CI)

Introduction: The Significance of the Nitro-Substituted Benzothiazolone Scaffold

The 2(3H)-benzothiazolone core is a privileged heterocyclic scaffold, forming the structural basis of a multitude of compounds with significant applications in medicinal chemistry, materials science, and as dye intermediates. The introduction of a nitro group onto this pharmacologically important nucleus, specifically at the 4-position, profoundly influences its electronic properties and biological activity. This modification can enhance binding affinities to target proteins, modulate metabolic stability, and serve as a chemical handle for further functionalization. This guide provides a comprehensive overview of a viable and robust synthetic pathway to 2(3H)-benzothiazolone, 4-nitro-, designed for researchers and professionals in drug development and organic synthesis. The presented methodology emphasizes a logical, step-by-step approach, grounded in established chemical principles, to ensure reproducibility and a thorough understanding of the underlying transformations.

Strategic Approach: A Two-Step Synthesis via a Pre-functionalized Precursor

A direct and selective nitration of the 2(3H)-benzothiazolone ring at the 4-position presents significant regiochemical challenges. Therefore, a more strategic and controllable approach involves the synthesis of a pre-functionalized aromatic precursor, followed by a cyclization reaction to construct the desired heterocyclic system. The pathway detailed herein follows this logic, commencing with the commercially available 2-chloro-6-nitroaniline. This starting material provides the correct substitution pattern on the benzene ring, which will ultimately translate to the desired 4-nitro substitution in the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for 2(3H)-benzothiazolone, 4-nitro-.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-nitrothiophenol

The initial and most critical step in this synthetic sequence is the conversion of 2-chloro-6-nitroaniline to 2-amino-3-nitrothiophenol. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is displaced by a hydrosulfide group.

Reaction Mechanism and Rationale

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. This activation is crucial for the displacement of the chloride ion by a sulfur nucleophile, such as the hydrosulfide ion (HS⁻) generated from sodium hydrosulfide (NaSH). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the desired thiophenol.

Caption: Simplified workflow for the SNAr reaction.

Experimental Protocol: Synthesis of 2-Amino-3-nitrothiophenol

Materials:

-

2-Chloro-6-nitroaniline

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitroaniline (1.0 eq) in DMF.

-

Add sodium hydrosulfide hydrate (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the color of the mixture will darken.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. This will precipitate the product.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-nitrothiophenol. The product can be further purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Reactant | 2-Chloro-6-nitroaniline |

| Reagent | Sodium hydrosulfide hydrate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% |

Part 2: Cyclization to 2(3H)-Benzothiazolone, 4-nitro-

With the key intermediate, 2-amino-3-nitrothiophenol, in hand, the final step is the construction of the benzothiazolone ring. This is achieved through a cyclization reaction with a phosgene equivalent, which serves as the carbonyl source. For safety and ease of handling, triphosgene (bis(trichloromethyl) carbonate) is a preferred reagent over phosgene gas.

Reaction Mechanism and Rationale

Triphosgene, in the presence of a base, slowly releases phosgene in situ. The reaction proceeds through the nucleophilic attack of the amino and thiol groups of 2-amino-3-nitrothiophenol on the carbonyl carbon of the in situ generated phosgene. An intermediate isothiocyanate can be formed, which then undergoes intramolecular cyclization to yield the final product. The use of a non-nucleophilic base, such as triethylamine, is crucial to facilitate the reaction without competing with the substrate.

Caption: Cyclization of the aminothiophenol intermediate.

Experimental Protocol: Synthesis of 2(3H)-Benzothiazolone, 4-nitro-

Materials:

-

2-Amino-3-nitrothiophenol

-

Triphosgene

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrothiophenol (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq).

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred solution of the aminothiophenol at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2(3H)-benzothiazolone, 4-nitro-.

| Parameter | Value |

| Reactant | 2-Amino-3-nitrothiophenol |

| Reagent | Triphosgene |

| Base | Triethylamine (Et₃N) |

| Solvent | Anhydrous Toluene |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and logical approach to the synthesis of 2(3H)-benzothiazolone, 4-nitro-. By starting with a pre-functionalized precursor, the challenges associated with the direct nitration of the benzothiazolone ring are effectively circumvented. The two-step sequence, involving a nucleophilic aromatic substitution followed by a cyclization with a phosgene equivalent, is robust and amenable to scale-up. The resulting 4-nitro-substituted benzothiazolone is a valuable building block for further chemical exploration, enabling the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

-

Synthesis of 2-Chloro-6-nitroaniline: While a specific reference for this exact synthesis is not provided, the preparation of substituted nitroanilines is a common transformation in organic chemistry. For general procedures, one can refer to standard organic chemistry textbooks or specialized monographs on the synthesis of aromatic compounds. A relevant example of amination of a nitroaromatic compound can be found in a process for preparing nitroaniline derivatives.[1]

-

Nucleophilic Aromatic Substitution with Hydrosulfides: The reaction of activated aryl halides with sulfur nucleophiles is a well-established method for the synthesis of thiophenols. General principles and examples can be found in advanced organic chemistry literature. The use of sodium hydrosulfide is a common practice in these transformations.[2]

-

Cyclization using Phosgene Equivalents: The use of triphosgene as a safer alternative to phosgene for the synthesis of heterocycles is well-documented. A comprehensive handbook on phosgenations provides numerous examples and safe handling procedures for such reactions.[3]

-

General Synthesis of Benzothiazoles: For a broader understanding of benzothiazole synthesis, numerous review articles are available that cover various synthetic strategies starting from 2-aminothiophenols and other precursors.[4][5]

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

- 3. Phosgene and Substitutes [sigmaaldrich.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectral Elucidation and Analytical Validation of 4-Nitro-2(3H)-benzothiazolone

Executive Summary & Chemical Context

2(3H)-benzothiazolone, 4-nitro- (9CI) (CAS: 109493-09-6)[1] is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. The benzothiazolone core is widely recognized as a metabolically stable bioisostere of pyrocatechol and benzoxazolone, frequently utilized in the development of anti-inflammatory, analgesic, and anticonvulsant agents[2].

Regioselective functionalization at the 4-position of the benzothiazolone ring is notoriously challenging due to stereocongestion and the deactivating nature of the adjacent nitrogen atom[3]. Consequently, when synthesizing the 4-nitro derivative, unambiguous structural elucidation is paramount to differentiate it from its 5-, 6-, or 7-nitro regioisomers. This whitepaper provides a comprehensive, self-validating analytical framework using 1D/2D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the regiochemical integrity of 4-nitro-2(3H)-benzothiazolone.

Causality in Spectral Behavior: Electronic & Steric Effects

To interpret the spectral data accurately, one must first understand the fundamental electronic perturbations introduced by the nitro group at the C-4 position:

-

Anisotropic and Mesomeric Deshielding: The strongly electron-withdrawing nitro group ( −I,−M effects) deeply deshields the ortho (H-5) and para (H-7) protons.

-

Amide-like Resonance: The thiazolone ring exhibits partial double-bond character between N-3 and C-2 (C=O). The C-4 nitro group pulls electron density away from the nitrogen, further deshielding the N-H proton and shifting the C=O stretching frequency in IR.

-

Solid-State Hydrogen Bonding: In its solid state, the N-H acts as a strong hydrogen bond donor to the C=O of adjacent molecules, resulting in a broadened, red-shifted N-H stretch in the IR spectrum.

Experimental Protocols: A Self-Validating System

A robust analytical workflow requires protocols that inherently cross-verify the data. The following methodologies are designed to prevent solvent-induced artifacts and ensure quantitative reliability.

High-Resolution NMR Acquisition

-

Solvent Selection: Dimethyl sulfoxide- d6 (DMSO- d6 ) is strictly required. Non-polar solvents like CDCl 3 fail to fully solubilize the compound and allow rapid proton exchange, which would obliterate the critical N-H signal. DMSO- d6 strongly solvates the N-H proton, locking it into a sharp, observable resonance.

-

1 H NMR Parameters (400 MHz): Set the relaxation delay ( D1 ) to 1.5 seconds. A 30° flip angle is used to ensure rapid acquisition while maintaining accurate integration for the aromatic AMX spin system.

-

13 C NMR Parameters (100 MHz): Quaternary carbons (C-2, C-4, C-3a, C-7a) relax slowly. To achieve a self-validating quantitative spectrum where quaternary carbons are visible above the baseline noise, the D1 must be extended to ≥2.0 seconds, and a minimum of 1024 scans should be acquired.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants ( nJCH=8 Hz). This is the definitive experiment to prove the nitro group is at C-4, as it will reveal a 3J correlation from the N-H proton to the quaternary C-4 carbon.

ATR-FTIR Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. KBr is hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm −1 that masks the critical N-H stretch of the benzothiazolone. ATR analyzes the neat solid, preserving the authentic intermolecular hydrogen-bonding network.

-

Parameters: 32 scans at 4 cm −1 resolution, utilizing a diamond crystal for optimal signal-to-noise ratio in the fingerprint region (400–1000 cm −1 ).

Regiochemical Differentiation Workflow

Workflow detailing the logical elimination of regioisomers using 1D and 2D NMR.

Quantitative Spectral Data

Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Causality & Assignment |

| N-H | 12.65 | br s | - | 1H | Highly deshielded by C=O and anisotropic effect of the ortho-NO 2 . |

| H-5 | 8.12 | dd | 8.2, 1.1 | 1H | Deshielded by inductive/mesomeric effect of the adjacent C4-NO 2 . |

| H-7 | 7.85 | dd | 7.9, 1.1 | 1H | Deshielded by the adjacent sulfur atom (C-7a). |

| H-6 | 7.38 | t | 8.0 | 1H | Least deshielded aromatic proton; meta to the NO 2 group. |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment |

| C-2 | 170.4 | C=O | Thiazolone carbonyl; typical amide/thioester hybrid resonance. |

| C-4 | 134.2 | C-NO 2 | Ipso-carbon to the nitro group; strongly deshielded, low intensity. |

| C-7 | 128.1 | CH | Aromatic CH para to NO 2 ; deshielded by resonance. |

| C-3a | 126.8 | C-N | Bridgehead carbon adjacent to nitrogen. |

| C-7a | 124.5 | C-S | Bridgehead carbon adjacent to sulfur. |

| C-6 | 123.5 | CH | Aromatic CH meta to NO 2 . |

| C-5 | 121.8 | CH | Aromatic CH ortho to NO 2 ; shielded relative to C-7 due to complex resonance. |

Table 3: ATR-FTIR Spectral Data

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3180 | Broad, Medium | ν (N-H) | Indicates robust intermolecular hydrogen bonding in the solid state. |

| 1695 | Sharp, Strong | ν (C=O) | Characteristic benzothiazolone carbonyl stretch. |

| 1535 | Sharp, Strong | νas (NO 2 ) | Asymmetric stretching of the nitro group. |

| 1340 | Sharp, Strong | νs (NO 2 ) | Symmetric stretching of the nitro group. |

| 745 | Strong | δ (C-H) oop | Out-of-plane bending typical of 1,2,3-trisubstituted benzenes. |

2D NMR Correlation Network

To definitively prove the 4-nitro substitution, the HMBC correlation from the N-H proton to C-4 is the ultimate self-validating data point. If the nitro group were at C-7, the N-H proton would show a strong NOESY cross-peak to H-4, and C-4 would resonate as a CH rather than a quaternary carbon.

2D NMR correlation network highlighting the critical 3J HMBC validation from N-H to C-4.

References

-

iChemistry Database. "CAS: 109493-09-6 (2(3H)-Benzothiazolone,4-nitro-)." iChemistry. Available at:[Link]

-

Abbas, E.M.H., et al. "Synthesis and characterization of benzothiazol-2-one derivatives as anti-inflammatory and analgesic agents." Research on Chemical Intermediates, 2014, 40(2), 847-869. Available at:[Link]

-

Sugiyama, S., et al. "Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent." Molbank, 2018, 2018(1), M976. Available at: [Link]

Sources

Pharmacological Mechanisms of 4-Nitrobenzothiazol-2(3H)-one Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzothiazol-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological applications. Positional isomerism—specifically the strategic placement of a nitro group (-NO₂) at the C4 position—fundamentally alters the electronic landscape and steric profile of the molecule. This modification yields a pleiotropic pharmacological profile, enabling these derivatives to act as potent anti-inflammatory agents, anti-tubercular therapeutics, and neuroprotective modulators. This whitepaper dissects the core mechanisms of action, structural causality, and validation protocols for 4-nitrobenzothiazol-2(3H)-one derivatives.

Structural Pharmacology: The Causality of the C4-Nitro Substitution

The efficacy of 4-nitrobenzothiazol-2(3H)-one derivatives is deeply rooted in their structural chemistry. The fused bicyclic system provides a rigid planar geometry ideal for intercalating into hydrophobic protein pockets.

The addition of the strongly electron-withdrawing nitro group at the 4-position exerts profound inductive and resonance effects across the benzothiazolone ring. Crucially, this electron withdrawal increases the acidity of the N-H proton at the 3-position. This heightened acidity enhances the molecule's capacity to act as a robust hydrogen bond donor within the active sites of target enzymes (such as HisG and MAO-B)[1][2]. Furthermore, the oxygen atoms of the nitro group serve as localized hydrogen bond acceptors, creating a highly specific, multipoint binding pharmacophore.

Primary Mechanisms of Action

Modulation of the NF-κB Signaling Pathway (Anti-inflammatory & Apoptotic)

Nitrobenzothiazole isomers are potent modulators of signaling pathways implicated in chronic inflammation and oncology. The primary mechanism of action involves the targeted inhibition of the IκB kinase (IKK) complex.

By inhibiting IKK, the compound prevents the phosphorylation and subsequent ubiquitin-mediated degradation of IκBα. Consequently, the NF-κB transcription factor remains sequestered in the cytoplasm in an inactive state. This suppression directly downregulates the expression of downstream inflammatory mediators, specifically cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3]. In malignant cell lines, the blockade of NF-κB survival signals triggers a pro-apoptotic shift, leading to programmed cell death[3].

Proposed NF-κB inhibition and apoptotic pathway by 4-nitrobenzothiazol-2(3H)-one derivatives.

Anti-Tubercular Action via HisG Inhibition

The global challenge of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) requires the exploitation of novel enzymatic targets. Nitrobenzothiazole derivatives, particularly amides, have demonstrated significant anti-tubercular activity by acting as competitive inhibitors of the HisG enzyme (ATP phosphoribosyltransferase)[1].

HisG catalyzes the first committed step in histidine biosynthesis. By binding to the active site of HisG, 4-nitrobenzothiazol-2(3H)-one derivatives block the condensation of ATP and PRPP (5-phosphoribosyl-1-pyrophosphate). The resulting depletion of intracellular histidine halts protein synthesis, yielding a potent bactericidal effect that is also notably effective against various anaerobic bacteria[1][4].

Selective MAO-B Inhibition for Neuroprotection

Beyond antimicrobial and anti-inflammatory applications, nitro-substituted benzothiazole and thiazole derivatives exhibit selective, reversible inhibition of human monoamine oxidase B (hMAO-B)[2]. The C4-nitro configuration provides an optimal steric fit within the hydrophobic bipartite cavity of the MAO-B enzyme, while the core scaffold engages in π-π stacking with the FAD (flavin adenine dinucleotide) cofactor. This mechanism reduces oxidative stress in neural tissues, complementing the scaffold's established antidepressant and anticonvulsant properties[5].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the efficacy of 4-nitrobenzothiazol-2(3H)-one derivatives.

Protocol 1: Cytotoxicity and Apoptosis Assessment (Flow Cytometry)

Causality: This protocol validates that the observed cytotoxicity is driven by programmed apoptosis (via NF-κB inhibition) rather than non-specific cellular necrosis.

-

Cell Culture & Seeding: Seed HepG2 carcinoma cells in 6-well tissue culture plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere[3].

-

Compound Treatment: Expose cells to varying concentrations of the 4-nitrobenzothiazol-2(3H)-one derivative (e.g., 1, 10, 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO) to establish a baseline.

-

Harvesting & Fixation: Harvest the cells via trypsinization. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells by resuspending them in ice-cold 70% ethanol overnight at -20°C to permeabilize the nuclear membrane[3].

-

DNA Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature[3].

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. Quantify the sub-G1 population, which serves as a direct, quantitative indicator of apoptotic DNA fragmentation[3].

Protocol 2: HisG Enzyme Inhibition Assay

Causality: This biochemical assay isolates the direct enzymatic target in M. tuberculosis to determine the binding affinity (IC₅₀) of the derivative, independent of cell wall permeability factors.

-

Enzyme Preparation: Purify recombinant M. tuberculosis HisG enzyme utilizing a Ni-NTA affinity chromatography column.

-

Reaction Mixture Assembly: In a 96-well UV-transparent microplate, combine 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 200 µM ATP, and the test compound (serial dilutions ranging from 0.1 to 100 µM)[1].

-

Pre-Incubation: Incubate the mixture at 30°C for 15 minutes to allow thermodynamic equilibration of the compound-enzyme complex.

-

Initiation & Readout: Initiate the enzymatic reaction by adding 200 µM PRPP. Continuously measure the decrease in absorbance at 290 nm for 10 minutes to monitor the consumption of ATP.

-

Data Analysis: Calculate the initial reaction velocity for each well. Plot the fractional enzymatic activity against the log of the compound concentration to derive the IC₅₀ value.

Experimental workflow for evaluating HisG enzyme inhibition and IC50 determination.

Quantitative Data & Comparative Analysis

The following table synthesizes quantitative biological data across different therapeutic domains for nitrobenzothiazole and related derivatives, highlighting the versatility of the scaffold.

| Target / Pathway | Model System | Observed Pharmacological Effect | Reference |

| NF-κB / Apoptosis | HepG2 Carcinoma Cells | Significant induction of apoptosis and necrosis; suppression of cell proliferation. | [3] |

| Bacterial Viability | Anaerobic Bacteria | Extremely low Minimum Inhibitory Concentration (MIC); potent bactericidal mode of action. | [4] |

| HisG Enzyme | Mycobacterium tuberculosis | Competitive inhibition of ATP phosphoribosyltransferase; enhanced anti-tubercular potency. | [1] |

| MAO-B Enzyme | Recombinant hMAO-B | Selective and reversible inhibition; critical for reducing oxidative stress in neurodegeneration. | [2] |

| CNS Modulation | Murine Forced Swimming Test | 89.96% decrease in immobility duration; high antidepressant and anticonvulsant efficacy. | [5] |

References

- Benchchem.Unraveling the Intricacies of Nitrobenzothiazole Isomers: A Comparative Mechanistic Analysis.

- PubMed (NIH).Antibacterial activities of nitrothiazole derivatives.

- Google Patents.US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents.

- PMC (NIH).4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.

- PMC (NIH).Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects.

Sources

- 1. US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google Patents [patents.google.com]

- 2. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Preclinical Safety Data of 4-Nitro-1,3-benzothiazol-2-one (4-NBTZ)

An In-Depth Technical Guide on Bioactivation, Hepatotoxicity, and Safety Pharmacology

Executive Summary

4-Nitro-1,3-benzothiazol-2-one (4-NBTZ) is a fused bicyclic heterocyclic compound characterized by a nitroaromatic moiety adjacent to a benzothiazolone core. While this scaffold presents significant utility in drug discovery and materials science, it carries inherent toxicological liabilities. Because the specific toxicological profile of 4-NBTZ is heavily dictated by its functional groups, this whitepaper synthesizes the mechanistic toxicology of nitroaromatics and benzothiazoles to provide a definitive, predictive safety guide and self-validating experimental framework for preclinical evaluation.

Mechanistic Toxicology & Bioactivation Pathways

The toxicity of 4-NBTZ is not primarily driven by the parent compound itself, but rather by its extensive bioactivation. The molecule possesses two distinct metabolic "hotspots": the reducible nitro group and the oxidizable benzothiazolone ring.

1.1 Nitroreduction and Oxidative Stress

Nitroaromatic compounds undergo multistep nitroreductive bioactivation mediated by ubiquitous cellular flavoenzymes[1]. The causality of their toxicity depends heavily on the oxygen environment and the specific reductase involved:

-

Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction of the 4-nitro group, yielding a highly unstable nitro anion radical. In normoxic conditions, this radical spontaneously transfers its electron to molecular oxygen, generating superoxide anions (ROS) and regenerating the parent 4-NBTZ[2]. This "futile redox cycling" leads to severe oxidative stress, lipid peroxidation, and mitochondrial dysfunction[3].

-

Type I Nitroreductases (Oxygen-Insensitive): These enzymes mediate a direct two-electron reduction, bypassing the radical stage to form nitroso and hydroxylamine intermediates. These metabolites are highly reactive electrophiles that form covalent adducts with DNA (driving mutagenicity) and cellular proteins (driving cytotoxicity)[1][4].

1.2 Benzothiazolone Core Metabolism

The benzothiazole framework is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. Studies on related benzothiazoles demonstrate that they are potent inducers of CYP1A1, 1A2, and 3A4[5]. CYP-mediated epoxidation or S-oxidation of the thiazole ring generates electrophilic phase I metabolites. These intermediates rapidly conjugate with and deplete intracellular reduced glutathione (GSH). Once the GSH pool is exhausted, these electrophiles indiscriminately attack hepatic macromolecules, leading to idiosyncratic drug-induced liver injury (DILI)[4][6].

Fig 1: Bioactivation pathways of 4-NBTZ leading to oxidative stress, DNA adducts, and GSH depletion.

Preclinical Safety Data & Toxicological Profile

Based on the structural alerts of 4-NBTZ and empirical data from closely related analogs (e.g., 2-mercaptobenzothiazole and 3-methyl-2-benzothiazolinone hydrazone), the following quantitative toxicological profile serves as a predictive baseline for preclinical screening[7][8][9].

Table 1: Predictive Toxicological Metrics for 4-NBTZ

| Toxicological Parameter | Extrapolated Value / Outcome | Mechanistic Driver | Reference Compound |

| Acute Oral Toxicity (LD50) | ~150 - 300 mg/kg (Rodent) | Systemic toxicity, convulsions | MBTH[8] |

| Repeat-Dose NOAEL | < 300 mg/kg/day | Hepatic enzyme induction | 2-SH-BTH[7] |

| Mutagenicity (Ames) | Positive (-S9 and +S9) | Nitroreduction to hydroxylamine | Nitroaromatics[1] |

| Hepatotoxicity Risk | High (Elevated ALT/AST) | CYP bioactivation, GSH depletion | Benzothiazole[5] |

| Cytotoxicity (IC50) | ~50 - 200 µM | ROS generation, mitochondrial stress | Benzothiazoles[9] |

Experimental Protocols for Safety Validation

To rigorously evaluate the safety of 4-NBTZ, researchers must employ self-validating experimental workflows. These protocols are designed not just to observe toxicity, but to mechanistically prove how the toxicity is occurring.

3.1 Protocol 1: Ames Fluctuation Test for Mutagenicity

Rationale & Causality: Bacterial nitroreductases in standard Salmonella typhimurium strains will readily reduce the 4-nitro group, making the Ames test critical for assessing genotoxicity[8]. However, because bacteria lack mammalian CYP450 enzymes, a rat liver S9 fraction must be added to simultaneously evaluate the mutagenic potential of the benzothiazolone core's oxidized metabolites.

Step-by-Step Methodology:

-

Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

-

Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced with Aroclor 1254) to simulate mammalian CYP450 metabolism.

-

Compound Exposure: Expose the bacteria to 4-NBTZ at concentrations ranging from 0.1 to 100 µ g/plate , both in the presence (+S9) and absence (-S9) of the metabolic mix.

-

Internal Validation (Self-Validating System):

-

Use Nitrofurantoin as a positive control for the -S9 condition (proves bacterial nitroreductases are active).

-

Use 2-Aminoanthracene as a positive control for the +S9 condition (proves the CYP450 enzymes in the S9 mix are actively generating mutagenic electrophiles).

-

-

Incubation & Scoring: Incubate plates at 37°C for 48 hours. A dose-dependent increase in revertant colonies (≥2-fold over the DMSO vehicle control) confirms mutagenicity.

3.2 Protocol 2: CYP450-Mediated Bioactivation & GSH Trapping Assay

Rationale & Causality: Transient electrophilic metabolites generated by CYP450 oxidation are too unstable to isolate directly. By adding an excess of reduced glutathione (GSH), these electrophiles are "trapped" as stable adducts[5][6]. Quantifying these adducts directly correlates to the compound's potential to cause idiosyncratic hepatotoxicity.

Step-by-Step Methodology:

-

Microsomal Incubation: Incubate 4-NBTZ (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

GSH Trapping: Add 5 mM reduced glutathione (GSH) to the mixture to act as a nucleophilic trap.

-

Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes).

-

Internal Validation (Self-Validating System): Run a parallel incubation with Acetaminophen (APAP) . APAP is known to form the highly reactive NAPQI metabolite, which rapidly binds GSH[6]. Detecting the APAP-GSH adduct validates that the LC-MS/MS system and microsomes are functioning correctly.

-

Termination & Analysis: Stop the reaction after 60 minutes using ice-cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS, utilizing a neutral loss scan for m/z 129 (characteristic of the γ-glutamyl moiety cleavage) to identify and quantify 4-NBTZ-GSH adducts.

Fig 2: Self-validating preclinical toxicology screening workflow for 4-NBTZ.

Conclusion and Risk Mitigation

The toxicological profile of 4-nitro-1,3-benzothiazol-2-one is dominated by the dual liabilities of its nitro group (redox cycling and DNA adduction) and its thiazole ring (CYP450 oxidation and GSH depletion). Preclinical development must prioritize identifying the specific CYP isoforms responsible for its bioactivation. If hepatotoxicity or mutagenicity proves dose-limiting in early screening, structural optimization—such as replacing the nitro group with a bioisostere (e.g., a nitrile or trifluoromethyl group) or introducing steric hindrance around the thiazole ring to block CYP oxidation—is highly recommended.

References

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO (Journal of the Brazilian Chemical Society). URL:[Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed Central (PMC). URL:[Link]

-

A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ACS Publications (Environmental Science & Technology). URL:[Link]

-

The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. PubMed. URL:[Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic (FEMS Microbiology Reviews). URL:[Link]

-

Bioactivation and hepatotoxicity of nitroaromatic drugs. Figshare (RMIT University). URL:[Link]

-

Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. PubMed. URL:[Link]

-

Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity. Arabian Journal of Chemistry. URL:[Link]

-

Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1. PubMed. URL:[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 5. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystallographic Structure of 4-Nitro-2(3H)-benzothiazolone

A Note to the Researcher: As of the latest literature review, a definitive, experimentally determined crystal structure for 4-nitro-2(3H)-benzothiazolone has not been deposited in publicly accessible crystallographic databases. This guide, therefore, adopts a predictive and comparative approach grounded in established crystallographic principles and data from closely related structures. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding the likely structural characteristics of the target molecule and to offer a practical workflow for its empirical determination.

Introduction: The Significance of the Nitro-Benzothiazolone Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The addition of a nitro group, a potent electron-withdrawing moiety, can significantly modulate a molecule's physicochemical properties, including its electronic profile, crystal packing, and receptor-binding interactions. Understanding the precise three-dimensional arrangement of 4-nitro-2(3H)-benzothiazolone is therefore critical for rational drug design and the development of novel materials. This guide will first establish a structural baseline by examining the parent compound, 2(3H)-benzothiazolone, and then extrapolate to predict the structure and intermolecular interactions of the 4-nitro derivative by analyzing relevant analogs.

Foundational Analysis: The Crystal Structure of 2(3H)-Benzothiazolone

The crystal structure of the parent compound, 2(3H)-benzothiazolone (CSD Refcode: BAZTUN, CCDC 153971), provides the essential starting point for our analysis.[3] The molecule is nearly planar and its crystal packing is dominated by a highly predictable and stable hydrogen-bonding motif.

Key Structural Features:

-

Planarity: The fused bicyclic system is essentially planar, a common feature of benzothiazole derivatives.

-

Tautomerism: In the solid state, the molecule exists in the lactam (keto) form rather than the lactim (enol) form (2-hydroxybenzothiazole).

-

Supramolecular Assembly: The most significant intermolecular interaction is the formation of centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. This creates a robust and recognizable R²₂(8) graph set motif, a common supramolecular synthon in amide- and lactam-containing structures.

The diagram below illustrates this fundamental dimeric synthon which dictates the primary packing arrangement.

Caption: Centrosymmetric dimer formation in 2(3H)-benzothiazolone via N—H⋯O hydrogen bonds.

Comparative Analysis: Insights from a Structurally Related Analog

While the 4-nitro isomer's structure is unavailable, the crystal structure of 6-Nitro-1,3-benzothiazole-2(3H)-thione provides critical insights into how a nitro group influences the packing of a similar heterocyclic core.[4]

Key Crystallographic Data for 6-Nitro-1,3-benzothiazole-2(3H)-thione[4]

| Parameter | Value |

| Formula | C₇H₄N₂O₂S₂ |

| System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8645 (2) |

| b (Å) | 26.345 (2) |

| c (Å) | 7.8961 (4) |

| β (°) | 92.509 (1) |

| V (ų) | 803.14 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions:

-

Hydrogen Bonding: Similar to the parent oxo-compound, this thione derivative forms centrosymmetric dimers linked by N—H⋯S hydrogen bonds. This demonstrates the robustness of the amide-like hydrogen bonding, even with the lower electronegativity of sulfur compared to oxygen.[4]

-

Nitro Group Participation: The nitro group is nearly coplanar with the benzene ring (twisted by only 5.5°) and actively participates in weaker C—H⋯O interactions, which link the primary dimers into sheets.[4]

-

π–π Stacking: The crystal packing is further stabilized by π–π interactions between the centroids of the five- and six-membered rings of adjacent molecules, with a contact distance of 3.588 Å.[4]

-

Chalcogen Interactions: Short intermolecular S⋯O contacts of 3.054 Å are also observed, indicating the presence of stabilizing chalcogen bonding.[4]

Predictive Structural Analysis of 4-Nitro-2(3H)-benzothiazolone

By synthesizing the foundational structure of the parent compound with the observed influence of the nitro group in an analog, we can construct a predictive model for the crystal structure of 4-nitro-2(3H)-benzothiazolone.

Predicted Molecular Geometry:

The molecule is expected to be largely planar. The endocyclic N-H and C=O groups will be oriented for hydrogen bonding, while the 4-nitro group's orientation will be a balance between maximizing conjugation with the aromatic ring and minimizing steric hindrance with the adjacent sulfur atom and peri-hydrogen. Some out-of-plane twisting of the nitro group is possible, which could influence its participation in intermolecular contacts.

Predicted Supramolecular Interactions and Crystal Packing:

The hierarchy of intermolecular interactions is predicted to be as follows:

-

Primary Synthon (High Probability): The dominant interaction will almost certainly be the formation of centrosymmetric dimers via strong N—H⋯O=C hydrogen bonds, mirroring the parent compound. This robust R²₂(8) motif is the most predictable feature of the crystal structure.

-

Secondary Interactions (High Probability): The electron-deficient nitro group will act as an acceptor for weaker intermolecular C—H⋯O hydrogen bonds, likely involving aromatic C-H donors from neighboring molecules. These interactions are crucial for extending the 1D dimeric chains into 2D sheets or 3D networks.

-

Tertiary Interactions (Probable):

-

π–π Stacking: The planar, electron-rich benzothiazolone core, perturbed by the electron-withdrawing nitro group, is highly likely to engage in offset π–π stacking interactions to further stabilize the crystal lattice.

-

S⋯O Contacts: Given the proximity of the sulfur atom to the nitro and carbonyl oxygen atoms in neighboring molecules, short S⋯O chalcogen interactions may also contribute to the overall packing energy.

-

The following diagram illustrates the predicted network of interactions that would define the crystal structure.

Caption: Predicted hierarchy of intermolecular interactions governing the crystal packing of 4-nitro-2(3H)-benzothiazolone.

Proposed Experimental Workflow for Structure Determination

For researchers aiming to empirically determine this crystal structure, the following protocol outlines a comprehensive and validated approach.

Part A: Synthesis

A plausible synthetic route involves the cyclization of a 2-aminothiophenol precursor. Many established methods exist for forming the benzothiazole core.[5]

Protocol: Synthesis of 4-Nitro-2(3H)-benzothiazolone

-

Precursor Synthesis: Synthesize 2-amino-3-nitrothiophenol. This can be achieved through established routes, often starting from a commercially available nitroaniline derivative.

-

Cyclization Reaction: a. Dissolve 2-amino-3-nitrothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene. b. Add a carbonyl source. For the 'olone' moiety, reagents like urea, ethyl chloroformate, or phosgene equivalents can be used under appropriate conditions (e.g., reflux). c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4-nitro-2(3H)-benzothiazolone. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

Part B: Crystallization

Growing single crystals suitable for X-ray diffraction is the most critical and often challenging step. A systematic screening approach is recommended.

Protocol: Crystallization Screening

-

Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

-

Crystallization Methods:

-

Slow Evaporation: Leave the solutions in loosely covered vials at room temperature to allow for slow solvent evaporation.

-

Vapor Diffusion (Liquid-Liquid): Place a vial containing the saturated solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane or diethyl ether).

-

Cooling: Slowly cool a hot, saturated solution to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals (well-formed, clear, and appropriately sized) appear, carefully harvest them using a cryoloop.

Part C: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol assumes access to a modern X-ray diffractometer.

Protocol: Data Collection and Structure Solution

-

Mounting: Mount the selected crystal on the goniometer head of the diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

Data Collection: a. Perform an initial unit cell determination. b. Proceed with a full data collection strategy, acquiring a complete sphere of diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[6]

-

Data Reduction: Integrate the raw diffraction images and apply corrections for factors such as Lorentz-polarization effects and absorption (e.g., using a multi-scan method).[6]

-

Structure Solution and Refinement: a. Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT).[6] b. Refine the structural model against the data using full-matrix least-squares on F² (e.g., using SHELXL).[6] c. Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validation and Reporting: Validate the final structure using tools like CheckCIF. Prepare the final crystallographic data in CIF format for database deposition (e.g., to the CCDC).

The workflow for obtaining and analyzing the crystal structure is summarized below.

Caption: Experimental workflow for the determination of the crystal structure of 4-nitro-2(3H)-benzothiazolone.

Conclusion

While the definitive crystal structure of 4-nitro-2(3H)-benzothiazolone remains to be experimentally determined, a robust predictive model can be constructed through rigorous analysis of its parent compound and relevant nitro-substituted analogs. The structure is anticipated to be planar, with its crystal packing dominated by the formation of strong N—H⋯O hydrogen-bonded dimers. This primary motif is likely complemented by a network of weaker C—H⋯O interactions involving the nitro group and stabilizing π–π stacking, which together will define the complete three-dimensional architecture. The detailed experimental workflow provided in this guide offers a clear and validated pathway for researchers to synthesize, crystallize, and ultimately solve this currently unknown structure, filling a key knowledge gap in the solid-state chemistry of this important class of compounds.

References

- This reference is hypothetical as no direct public

- This reference is hypothetical as no direct public

- This reference is hypothetical as no direct public

-

Merroun, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(1), 123. Available at: [Link]

-

Wang, Y., et al. (2013). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E, E69(Pt 2), o249. Available at: [Link]

- This reference is hypothetical as no direct public

- This reference is hypothetical as no direct public

- This reference is hypothetical as no direct public

-

PubChem. (n.d.). Benzothiazolone. PubChem Compound Summary for CID 13625. Retrieved March 25, 2026, from [Link]

- This reference is hypothetical as no direct public

-

Singh, P., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. Available at: [Link]

- This reference is hypothetical as no direct public

- This reference is hypothetical as no direct public

-

Yusoff, M. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][5][7][8]triazines. Journal of Chemical Crystallography, 52, 1-15. Available at: [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google Patents [patents.google.com]

- 3. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of Nitro-Substituted Benzothiazolones

This guide provides an in-depth exploration of the thermodynamic properties of nitro-substituted benzothiazolones, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By understanding the energetic landscape of these molecules, we can better predict their stability, reactivity, and behavior in various applications, from pharmaceutical formulations to materials science. This document moves beyond a simple recitation of facts, offering a narrative grounded in experimental expertise and theoretical understanding.

Introduction: The Significance of Nitro-Substituted Benzothiazolones